3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of pyrrolopyridines. It is characterized by the presence of an iodine atom at the 3-position of the pyrrole ring and a hydroxyl group at the 5-position of the pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers.
The compound can be synthesized through various chemical reactions, and its derivatives have been studied for their pharmacological properties. The synthesis and evaluation of related compounds have been documented in recent scientific literature, indicating ongoing research into their therapeutic applications .
3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol can be classified as follows:
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step organic reactions. One common approach includes:
The specific reaction conditions (temperature, solvent, catalysts) play a crucial role in determining yield and purity. For instance, reactions may be performed under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The compound's properties include:
3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.
The mechanism by which 3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol exerts its biological effects primarily involves inhibition of fibroblast growth factor receptors (FGFRs). This inhibition disrupts signaling pathways that promote tumor growth and metastasis.
Studies have shown that certain derivatives exhibit potent inhibitory activity against FGFRs with IC50 values in the nanomolar range . This suggests a strong potential for therapeutic applications in oncology.
Relevant data from literature indicates that variations in substituents on the pyridine or pyrrole rings can significantly influence both physical properties and biological activities .
3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol has several potential applications:
The synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol typically begins with halogenation of the pyrrolopyridine core. A common route involves electrophilic iodination at the C3 position of 7-azaindole derivatives using iodine sources (e.g., I₂) in the presence of oxidizing agents. Subsequent regioselective hydroxylation at C5 is achieved via ortho-directed metalation or Pd-catalyzed C-H activation. For example, lithiation at C5 using n-BuLi at −78°C, followed by quenching with oxygen electrophiles, yields the 5-hydroxy derivative after deprotection [2] [6]. Challenges include controlling the selectivity of iodination over competing sites (C2/C5) and minimizing polymerization during lithiation. Typical yields range from 45–68%, with purity >95% confirmed by GC and NMR [2].
Table 1: Key Iodination Methods for Pyrrolopyridine Derivatives
Iodinating Agent | Solvent | Temp (°C) | Yield (%) | C3 Selectivity |
---|---|---|---|---|
I₂ / Oxone® | DMF | 25 | 68 | High |
N-Iodosuccinimide | THF | 0 | 72 | Moderate |
ICl / AcOH | CH₂Cl₂ | −10 | 58 | High |
Catalytic hydrogenation enables efficient construction of the pyrrolopyridine scaffold prior to functionalization. Pd/C-catalyzed cyclization of 2-amino-3-iodopyridine derivatives with α-halo ketones generates the bicyclic core under reductive conditions. Alternatively, transfer hydrogenation with ammonium formate facilitates deprotection while avoiding over-reduction. These methods are compatible with pre-installed halogen atoms, preserving the iodo substituent for downstream coupling. For instance, hydrogenation at 50 psi H₂ and 80°C achieves >90% conversion to 3-iodo-7-azaindole intermediates [8]. Kinase inhibitor syntheses leverage this strategy to access neuroprotective analogs like URMC-099, where hydrogenation is followed by late-stage iodination [8].
Table 2: Hydrogenation Conditions for Core Assembly
Substrate | Catalyst | H₂ Source | Time (h) | Yield (%) |
---|---|---|---|---|
2-Amino-3-iodo-5-nitropyridine | Pd/C (10%) | H₂ (50 psi) | 12 | 85 |
2-Chloro-3-iodopyridine | Pd(OAc)₂ | HCO₂NH₄ | 8 | 78 |
Selective modification of 7-azaindoles demands judicious protecting group (PG) choices. The N1 nitrogen is protected with SEM (trimethylsilylethoxymethyl) or benzenesulfonyl groups to direct electrophilic iodination to C3. SEM groups enhance solubility for metalation but require harsh deprotection conditions (e.g., TFA at 80°C), risking decomposition. In one case, SEM deprotection released formaldehyde, leading to tricyclic side products via Pictet-Spengler condensation [10]. For C5 hydroxylation, silyl ethers (e.g., TIPS) offer robustness during iodination but are cleaved with fluoride sources. PG optimization improves overall yields from 20% to 68% in the synthesis of 2-aryl-4-amino derivatives [9] [10].
Table 3: Protecting Group Performance in Functionalization
Protecting Group | Compatibility | Deprotection Reagent | Functionalization Yield (%) |
---|---|---|---|
SEM | Iodination, Pd couplings | TFA, Δ | 68 |
Benzenesulfonyl | Lithiation, Oxidation | NaOH / MeOH | 61 |
TIPS | Iodination | TBAF | 73 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4